Avanafil is a synthetic compound belonging to the class of drugs known as phosphodiesterase type 5 (PDE5) inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a competitive antagonist of cyclic guanosine monophosphate (cGMP), specifically targeting the PDE5 isozyme responsible for the breakdown of cGMP in the corpus cavernosum. [, , ] In scientific research, Avanafil serves as a valuable tool for investigating the NO/cGMP signaling pathway and its implications in various physiological and pathological processes. [, , , , , ]
Understanding the Full Scope of Avanafil's Effects: Further research is needed to elucidate the complete range of Avanafil's biological activities beyond its well-established role as a PDE5 inhibitor. Investigating its effects on other signaling pathways and cellular processes will provide a more comprehensive understanding of its therapeutic potential. [, , ]
Developing Avanafil Derivatives with Enhanced Selectivity: Exploring structural modifications of Avanafil to enhance its selectivity for specific PDE isozymes could lead to the development of drugs with improved efficacy and reduced off-target effects. []
Investigating the Therapeutic Potential of Avanafil in Other Conditions: Given its potential to influence various physiological processes, exploring the therapeutic applications of Avanafil in conditions beyond its current indications, such as neurodegenerative diseases and bone disorders, is warranted. [, , ]
The synthesis of avanafil has been explored through various methods, focusing on efficiency and cost-effectiveness. One notable synthetic route involves the following steps:
An alternative method utilizes cytosine as a starting material, employing halogenation, condensation, and substitution reactions. This method is noted for being environmentally friendly and economically viable, as it utilizes readily available raw materials .
Avanafil's molecular structure features a pyrimidine ring substituted at various positions with functional groups that contribute to its pharmacological activity. The key components include:
The molecular formula of avanafil is C23H26ClN5O3, and its molecular weight is approximately 441.94 g/mol .
Avanafil participates in several chemical reactions during its synthesis and degradation:
These reactions are typically conducted under controlled conditions to optimize yield and purity .
Avanafil acts primarily by inhibiting phosphodiesterase type 5, an enzyme responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, avanafil increases cGMP levels, leading to prolonged vasodilation in the corpus cavernosum of the penis upon sexual stimulation. This mechanism enhances blood flow and facilitates an erection.
The onset of action for avanafil is rapid, occurring within approximately 15 minutes after administration, which is faster compared to other phosphodiesterase type 5 inhibitors like sildenafil .
Avanafil exhibits several notable physical and chemical properties:
The melting point of avanafil is reported to be around 150-160 °C, indicating its stability at room temperature .
The primary application of avanafil is in the treatment of erectile dysfunction. It has been shown to be effective in various clinical studies, demonstrating significant improvements in erectile function compared to placebo treatments. Additionally, due to its rapid onset of action and favorable side effect profile, it has become a preferred choice among patients seeking treatment for erectile dysfunction.
Research continues into potential new applications for avanafil beyond erectile dysfunction, including possible uses in pulmonary hypertension due to its vasodilatory effects .
Avanafil (brand name Stendra® or Spedra®) emerged as a second-generation phosphodiesterase type 5 (PDE5) inhibitor, receiving FDA approval in 2012 and EMA endorsement in 2013 [4] [9]. Its development originated at Mitsubishi Tanabe Pharma (Japan) under the compound code TA-1790, designed to address limitations of earlier PDE5 inhibitors (e.g., sildenafil, tadalafil). Pharmacologically, avanafil belongs to the pyrimidine class of selective PDE5 inhibitors, functioning as competitive antagonists of cGMP hydrolysis in corpus cavernosum smooth muscle [5] [6]. Unlike first-generation agents initially investigated for cardiovascular conditions, avanafil was optimized specifically for erectile dysfunction (ED), leveraging accelerated pharmacokinetics and enhanced enzyme selectivity [1] [8]. Its classification underscores a targeted therapeutic strategy: rapid onset with minimized off-target effects.
Table 1: Key Pharmacokinetic Parameters of PDE5 Inhibitors
Parameter | Avanafil | Sildenafil | Vardenafil | Tadalafil |
---|---|---|---|---|
Tmax (minutes) | 30–45 | 60 | 60 | 120 |
T½ (hours) | 3–5 | 4 | 4–5 | 17.5 |
Duration (hours) | 6 | 12 | 12 | 36 |
Avanafil’s molecular structure (C₂₃H₂₆ClN₇O₃; MW 483.95 g/mol) features three distinct moieties conferring specificity:
Crucially, avanafil exists exclusively as the S-enantiomer, a stereochemical refinement that minimizes metabolic complexity and improves target engagement. The S-configuration allows binding to PDE5’s catalytic site irrespective of molecular orientation—a unique advantage over sildenafil and vardenafil, which exhibit orientation-dependent binding [6] [9]. This structural flexibility enhances avanafil’s association/dissociation kinetics, contributing to its rapid onset (achieving Tmax within 30–45 minutes post-dose) [5] [8]. Computational modeling confirms hydrophobic interactions between avanafil’s chlorobenzyl group and PDE5’s Phe-786 residue, stabilizing inhibitor-enzyme complexes more effectively than older agents [8].
Avanafil represents a paradigm shift in PDE5 inhibition by prioritizing kinetic selectivity alongside enzymatic specificity. Its development responded to two unmet needs:
Clinically, avanafil’s efficacy in challenging ED subgroups—including diabetics (study TA-302) and post-prostatectomy patients (study TA-303)—demonstrates its therapeutic robustness [6] [8]. It also exhibits lower potentiation of nitrate-induced hypotension (in vivo dog model: avanafil 146% AUC increase vs. sildenafil 207%), broadening usability in cardiovascular comorbidities [8]. These attributes position avanafil as a catalyst for "on-demand" pharmacotherapy, emphasizing patient-centric kinetics without compromising safety margins.
Table 2: Selectivity Ratios (IC₅₀ PDE5/IC₅₀ Other PDEs) of PDE5 Inhibitors
Compound | PDE1 | PDE6 | PDE11 |
---|---|---|---|
Avanafil | >10,000-fold | 121-fold | >19,000-fold |
Sildenafil | 375-fold | 16-fold | 1,250-fold |
Vardenafil | 1,000-fold | 21-fold | 7,100-fold |
Tadalafil | >10,000-fold | 550-fold | 25-fold |
IC₅₀ values from enzymatic assays; data sourced from [8]
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: